

GSK 690 Hydrochloride: A Technical Guide for Epigenetic Modification Studies

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Compound of Interest

Compound Name: GSK 690 Hydrochloride

Cat. No.: B15623986

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Introduction

GSK 690 Hydrochloride is a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.^{[1][2]} LSD1 is a key epigenetic enzyme that plays a crucial role in regulating gene expression through the demethylation of histone and non-histone proteins. Its aberrant activity is implicated in the development and progression of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of **GSK 690 Hydrochloride**, its mechanism of action, and its application in epigenetic modification studies, with a focus on cancer research.

Mechanism of Action

GSK 690 Hydrochloride exerts its biological effects by reversibly binding to and inhibiting the enzymatic activity of LSD1. LSD1 primarily demethylates mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription. By inhibiting LSD1, **GSK 690 Hydrochloride** leads to an increase in global H3K4 methylation, subsequently altering gene expression patterns. This targeted inhibition of LSD1 can induce cell cycle arrest, promote differentiation, and trigger apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for **GSK 690 Hydrochloride**, highlighting its potency and efficacy in various contexts.

Table 1: In Vitro Inhibitory Activity of **GSK 690 Hydrochloride**

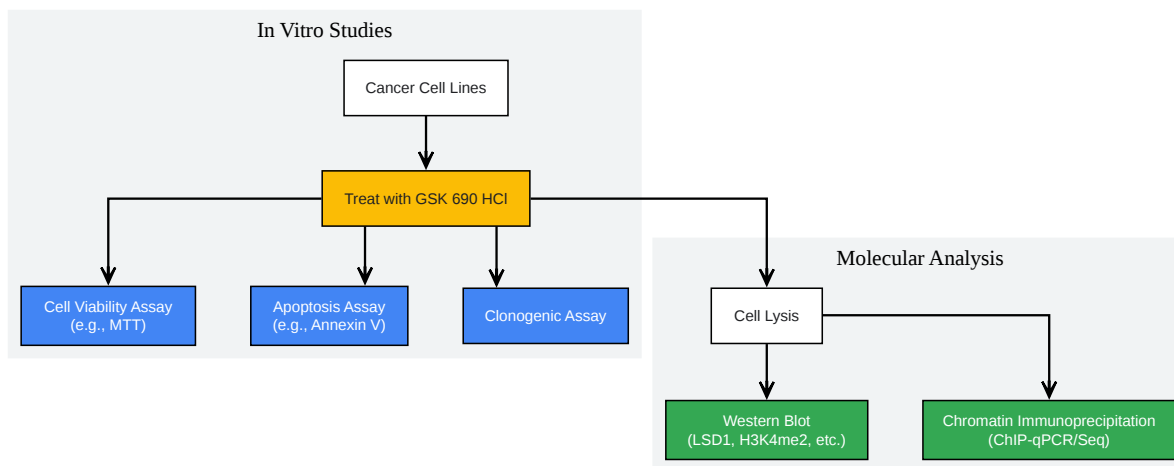
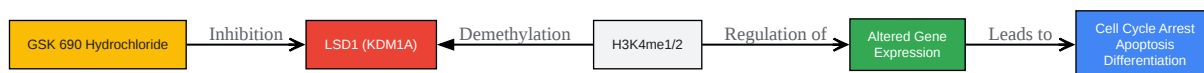
Parameter	Value	Reference
Binding Affinity (Kd)	9 nM	[1][2]
Biochemical IC50	37 nM	[1][2]
In Vitro IC50 (LSD1)	90 nM	[3]

Table 2: Cellular Activity of **GSK 690 Hydrochloride** in Cancer Cell Lines

Cell Line	Cancer Type	Effect	Concentration	Combination Agent	Reference
RD	Rhabdomyosarcoma	Induction of apoptosis	1 µM	JNJ-26481585	[1]
RH30	Rhabdomyosarcoma	Induction of apoptosis	10 µM	JNJ-26481585	[1]
RMS13	Rhabdomyosarcoma	Induction of cell death	1-10 µM	JNJ-26481585	[1]
TE381.T	Rhabdomyosarcoma	Induction of cell death	1-10 µM	JNJ-26481585	[1]
AML cell lines	Acute Myeloid Leukemia	Effective against AML	Not specified	-	[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of **GSK 690 Hydrochloride**.



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- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

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